molecular formula C17H14BrN3O B2409969 4-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one CAS No. 862828-31-7

4-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one

Cat. No.: B2409969
CAS No.: 862828-31-7
M. Wt: 356.223
InChI Key: BLDDMZXXFLERKE-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H14BrN3O and its molecular weight is 356.223. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 4-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one is a synthetic organic molecule notable for its potential biological activities. It features a benzimidazole moiety, which is often associated with diverse pharmacological properties, and a pyrrolidinone ring that may enhance its interaction with biological targets. This article reviews the biological activities of this compound, focusing on its medicinal applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H13BrN2O\text{C}_{15}\text{H}_{13}\text{BrN}_2\text{O}

This structure includes:

  • Benzimidazole ring : Known for its role in various biological activities.
  • Pyrrolidinone ring : Contributes to the compound's stability and reactivity.
  • Bromophenyl group : May influence the compound's interaction with specific receptors or enzymes.

Antimicrobial Activity

Research indicates that compounds containing benzimidazole and pyrrolidinone moieties exhibit antimicrobial properties. A study demonstrated that derivatives of benzimidazole showed significant activity against various bacteria and fungi. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL, suggesting moderate to good antimicrobial efficacy .

Anticancer Activity

The anticancer potential of similar compounds has been extensively studied. For instance, benzimidazole derivatives have shown effectiveness against human liver carcinoma (HEPG2) and other cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation .

CompoundTarget Cell LineIC50 (µM)Reference
Benzimidazole Derivative AHEPG210
Benzimidazole Derivative BPC1215

Anti-inflammatory Activity

Compounds like this compound may also exhibit anti-inflammatory effects. Similar benzimidazole derivatives have been reported to inhibit pro-inflammatory cytokines such as IL-1β and TNFα, contributing to their therapeutic potential in inflammatory diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancer.
  • Receptor Modulation : Binding to specific receptors can modulate signaling pathways associated with inflammation and immune responses.
  • Antiviral Activity : Similar compounds have shown efficacy against RNA viruses by inhibiting viral RNA synthesis, suggesting a potential antiviral application .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Anticancer Effects : A series of benzimidazole derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell growth through apoptosis induction.
  • Anti-inflammatory Research : A study evaluated the anti-inflammatory properties of a benzimidazole derivative by measuring cytokine levels in treated cells, demonstrating significant reductions in inflammatory markers.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzimidazole derivatives, including the compound . Research indicates that certain benzimidazole derivatives exhibit significant antiviral activity against viruses such as Ebola. For instance, compounds structurally related to 4-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one have been shown to inhibit viral entry mechanisms, suggesting potential therapeutic applications in viral infections .

Anticancer Properties

Benzimidazole derivatives are also being investigated for their anticancer properties. The compound under discussion has shown promise in preclinical studies targeting various cancer cell lines. Its mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in oncology .

Antimicrobial Activity

The antimicrobial efficacy of benzimidazole compounds has been documented extensively. Studies have demonstrated that derivatives can inhibit bacterial growth and exhibit antifungal activity. This broad-spectrum antimicrobial action positions this compound as a potential lead compound for developing new antimicrobial agents .

Case Study 1: Antiviral Screening

In a study focused on developing antiviral agents against Ebola virus, researchers synthesized various benzimidazole derivatives, including those similar to this compound. The most active compounds demonstrated EC50 values below 1 µM, indicating potent antiviral activity. The study utilized in vitro assays to assess cytotoxicity and viral inhibition, establishing a foundation for future drug development targeting viral infections .

Case Study 2: Anticancer Evaluation

Another significant investigation assessed the anticancer effects of benzimidazole derivatives on human cancer cell lines. The study revealed that certain compounds led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways. The structure-activity relationship analysis indicated that modifications on the benzimidazole core could enhance anticancer efficacy .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureEC50/IC50 ValuesReferences
AntiviralThis compound< 1 µM
AnticancerVarious benzimidazole derivativesVaries (submicromolar)
AntimicrobialBenzimidazole derivativesVaries

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O/c18-12-5-1-4-8-15(12)21-10-11(9-16(21)22)17-19-13-6-2-3-7-14(13)20-17/h1-8,11H,9-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDDMZXXFLERKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2Br)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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